molecular formula C₂₉H₂₅F₇N₄O₃ B1155505 4-Defluoro-4-(p-fluorophenyl)aprepitant

4-Defluoro-4-(p-fluorophenyl)aprepitant

Cat. No.: B1155505
M. Wt: 610.52
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Defluoro-4-(p-fluorophenyl)aprepitant is a chemical compound recognized in scientific research as a described impurity or a metabolite of Aprepitant . Aprepitant is a well-established neurokinin-1 (NK1) receptor antagonist approved for the prevention of chemotherapy-induced and postoperative nausea and vomiting . As a selective and high-affinity antagonist, Aprepitant exerts its antiemetic effect by crossing the blood-brain barrier and blocking Substance P from binding to NK1 receptors in the brainstem, which is a critical center for the vomiting reflex . Research into Aprepitant has also revealed potential antiproliferative, antiangiogenic, and antimetastatic effects, positioning NK1 receptor antagonists as subjects of interest in ongoing oncology research . This specific compound, 4-Defluoro-4-(p-fluorophenyl)aprepitant, serves as a critical reference standard in pharmaceutical research and development. Its primary application is in analytical testing, where it is used to qualify, quantify, and monitor the presence of related substances in Aprepitant drug substances and products, ensuring quality control and compliance with regulatory guidelines . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₉H₂₅F₇N₄O₃

Molecular Weight

610.52

Synonyms

3-(((2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Pathways for 4 Defluoro 4 P Fluorophenyl Aprepitant

Retrosynthetic Analysis of the 4-Defluoro-4-(p-fluorophenyl)aprepitant Scaffold

A retrosynthetic analysis of 4-Defluoro-4-(p-fluorophenyl)aprepitant breaks the molecule down into simpler, commercially available starting materials. The primary disconnections are made at the key bonds forming the core structure, which it shares with aprepitant (B1667566). The core of the molecule is a trisubstituted morpholine (B109124) ring.

The main retrosynthetic steps are:

Disconnecting the Triazolone Side Chain: The C-N bond between the morpholine nitrogen and the methylene (B1212753) bridge of the triazolone ring is the first logical disconnection. This reveals the functionalized morpholine core and a suitable triazolone precursor, such as 5-(chloromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one.

Cleaving the Acetal (B89532) Linkage: The second major disconnection is at the C-O bond of the acetal on the morpholine ring. This separates the chiral alcohol, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, from the morpholine scaffold. This step is crucial as it isolates one of the three stereocenters. researchgate.net

Breaking Down the Morpholine Ring: The morpholine ring itself can be retrosynthetically disassembled. A key disconnection is at the C3-C2 bond and the C-N bond, leading back to a precursor like N-benzyl ethanolamine (B43304) and a glyoxylic acid derivative. researchgate.net The distinguishing feature of this impurity, the 4'-fluoro-[1,1'-biphenyl]-4-yl group, would be introduced at this stage, originating from a biphenyl (B1667301) aldehyde or a related precursor, rather than the 4-fluorobenzaldehyde (B137897) used for aprepitant itself.

This analysis points to three key building blocks:

(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol

A 4'-fluoro-[1,1'-biphenyl]-4-yl containing precursor (e.g., an aldehyde or glycine (B1666218) derivative)

A triazolone heterocycle

Key Retrosynthetic Disconnections Resulting Precursors
Morpholine N-CH₂-Triazolone BondFunctionalized Morpholine Core & 5-(chloromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
C2 Acetal Ether Bond(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol & C3-substituted Morpholinone
Morpholine Ring C-N and C-C Bonds4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde & N-substituted ethanolamine

Novel Synthetic Routes and Strategic Reactions Employed in its Formation

While there are no synthetic routes designed to intentionally produce 4-Defluoro-4-(p-fluorophenyl)aprepitant, its formation can be understood by examining the novel synthetic strategies developed for aprepitant. These advanced syntheses prioritize efficiency and stereocontrol, but can inadvertently lead to impurities if starting materials or conditions are not strictly controlled.

A highly efficient, streamlined synthesis for aprepitant involves a Lewis acid-catalyzed trans acetalization reaction. researchgate.net This key step couples the chiral alcohol with a trichloroacetimidate-activated morpholinone intermediate. Another advanced approach is a one-pot Grignard addition followed by a highly stereoselective hydrogenation to form a key morpholin-2-one (B1368128) intermediate. researchgate.net

The formation of 4-Defluoro-4-(p-fluorophenyl)aprepitant would occur if the synthesis started not with a 4-fluorophenyl derivative, but with a 4'-fluoro-[1,1'-biphenyl]-4-yl derivative. More likely, it forms as a by-product if the 4-fluorophenyl starting material contains impurities or if unintended side-reactions, such as a palladium-catalyzed cross-coupling, occur between precursor molecules, leading to the formation of the biphenyl moiety.

A patented process for aprepitant involves the condensation of a morpholine hydrochloride salt with 2-(2-chloro-1-iminoethyl)hydrazinecarboxylic acid methyl ester, followed by an in-situ cyclization to form the triazolone ring. google.com The introduction of the biphenyl impurity would have to occur before this final coupling step, during the synthesis of the complex morpholine intermediate.

Investigation of By-product Formation During Aprepitant Synthesis Leading to 4-Defluoro-4-(p-fluorophenyl)aprepitant

4-Defluoro-4-(p-fluorophenyl)aprepitant is officially recognized as "Aprepitant impurity C" in the European Pharmacopoeia, confirming its status as a known process-related by-product. nih.gov Its formation is intrinsically linked to the synthesis of the 3-(4-fluorophenyl)morpholine (B2824144) core of the parent drug.

The structure of the impurity, featuring a 4'-fluoro-[1,1'-biphenyl]-4-yl group instead of the expected 4-fluorophenyl group, suggests a side-reaction involving phenyl group coupling. This could arise from several scenarios:

Contaminated Starting Materials: The 4-fluorobenzaldehyde or a subsequent intermediate used in the synthesis may be contaminated with its biphenyl analogue.

Unintended Cross-Coupling Reactions: During steps that utilize transition metal catalysts (e.g., palladium for debenzylation), trace amounts of reactants could potentially undergo a Suzuki-type or similar cross-coupling reaction to form the biphenyl structure.

Defluorination and Dimerization: Research into the synthesis of a key aprepitant intermediate noted the formation of a "defluorinated impurity" under hydrogen-starved conditions during a hydrogenation step. researchgate.net While the exact structure of that impurity was not specified as the biphenyl derivative, it highlights that unintended side reactions can occur under non-optimal conditions, potentially leading to dimerization or coupling products.

The critical stage for the formation of this impurity is the creation of the C-C bond that attaches the aryl group to the C3 position of the morpholine ring. Careful control of catalysts, reagents, and reaction conditions is paramount to prevent the undesired coupling that leads to this by-product.

Stereoselective Synthesis Approaches for Chiral Centers in Aprepitant Derivatives and Analogs

Aprepitant and its analogue, 4-Defluoro-4-(p-fluorophenyl)aprepitant, possess a complex stereochemical structure with three chiral centers. phmethods.net The control of this stereochemistry is a central challenge and a major achievement in its synthesis. The approaches used are directly applicable to understanding the stereochemistry of the impurity, which shares the same relative configuration.

Key stereoselective strategies include:

Substrate-Controlled Synthesis: The synthesis often relies on a "stereochemical relay," where the configuration of one stereocenter directs the formation of the next. researchgate.net For instance, an enantiomerically pure oxazinone can be used to establish the correct stereochemistry of the vicinally substituted morpholine acetal. researchgate.net

Catalytic Asymmetric Reactions: The synthesis of the chiral alcohol, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is achieved via a catalytic asymmetric transfer hydrogenation. researchgate.net This sets the first stereocenter with high enantiomeric excess.

Crystallization-Induced Dynamic Resolution: To obtain enantiopure intermediates, novel resolution processes are employed. In one key step, a mixture of diastereomers is converted into a single desired isomer through a crystallization-induced asymmetric transformation, where the unwanted isomer epimerizes in solution and eventually crystallizes out as the desired form. researchgate.net

The separation of all eight potential stereoisomers of aprepitant has been achieved using chiral liquid chromatography, demonstrating the complexity of the stereochemistry involved. phmethods.netnih.gov These advanced methods ensure that the final product has the correct absolute and relative configuration at all three stereocenters.

Stereocenter Method of Control
C1 of the ethoxy side-chainCatalytic Asymmetric Transfer Hydrogenation
C2 and C3 of the morpholine ringSubstrate-controlled stereochemical relay; Crystallization-induced dynamic resolution

Optimization of Synthetic Yields and Purity Profiles Related to Impurity Formation

Minimizing the formation of impurities like 4-Defluoro-4-(p-fluorophenyl)aprepitant is critical for ensuring the quality and safety of the final active pharmaceutical ingredient. Optimization strategies focus on both preventing the formation of by-products and removing them through purification.

Prevention of Impurity Formation:

Reaction Condition Control: As mechanistic studies have shown that impurities can form under "hydrogen-starved" conditions during hydrogenation, strict control over reaction parameters like hydrogen pressure, temperature, and catalyst loading is essential to improve purity. researchgate.net

High-Purity Starting Materials: Ensuring the purity of key starting materials, such as the 4-fluorophenyl precursor, is the first line of defense against process-related impurities.

Purification Strategies:

Recrystallization: A common and effective method for improving the purity of the final product. One patented process describes a purification step where crude aprepitant is dissolved in methanol (B129727), heated, and then precipitated by the addition of water, resulting in a purity of ≥99.5%. google.com

Activated Charcoal Treatment: The use of activated charcoal (darco) is employed to remove colored impurities and other by-products through adsorption before the final crystallization step. google.com

These optimization and purification steps are designed to reduce all related substances, including Impurity C, to levels that meet the stringent requirements of regulatory bodies.

Application of Green Chemistry Principles in Aprepitant and Analog Synthesis

The original synthesis of aprepitant was lengthy and involved hazardous reagents. In a landmark example of industrial green chemistry, Merck developed a redesigned, highly efficient synthesis that won a Presidential Green Chemistry Challenge Award. epa.gov These principles, aimed at making the synthesis of aprepitant more sustainable, also contribute to higher purity and reduced by-product formation.

Key green chemistry improvements include:

Atom Economy: The new synthesis is a convergent, three-step process that assembles the molecule from four fragments of similar complexity, maximizing the incorporation of starting material atoms into the final product. epa.gov

Elimination of Hazardous Reagents: The greener route successfully eliminated the use of highly toxic and hazardous materials from the first-generation synthesis, including sodium cyanide, the pyrophoric dimethyl titanocene, and gaseous ammonia. epa.gov

Waste Reduction: The redesigned process requires only 20% of the raw materials and water used in the original synthesis. This change eliminates approximately 41,000 gallons of waste for every 1,000 pounds of aprepitant produced. epa.gov

Catalysis over Stoichiometric Reagents: Instead of using an expensive, complex chiral acid in stoichiometric amounts to set the stereochemistry, the new synthesis incorporates a chiral alcohol that is itself produced via a catalytic asymmetric reaction, a core principle of green chemistry. epa.gov

This greener pathway not only significantly reduces the environmental impact but also enhances safety and cost-effectiveness, demonstrating that sustainable chemical manufacturing can be aligned with economic and quality objectives. epa.govchemistryforsustainability.org

Metric First-Generation Synthesis Green Synthesis Improvement
Number of Steps 6350% Reduction
Overall Yield ~35-40%~70-75%Nearly Doubled
Hazardous Reagents Sodium Cyanide, Dimethyl TitanoceneEliminatedEnhanced Safety
Waste Generated High (e.g., >41,000 gal/1000 lbs)Low>80% Reduction

Molecular Pharmacology and Receptor Interaction Studies Preclinical and in Vitro Focus

Ligand-Receptor Binding Affinity and Selectivity Profiling to Neurokinin-1 Receptor (Conceptual for Analogs)

The initial characterization of any potential drug candidate, such as an aprepitant (B1667566) analog, involves determining its binding affinity and selectivity for its target receptor. Binding affinity is a measure of the strength of the interaction between the ligand (the drug molecule) and the receptor. It is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in radioligand binding assays. A lower value indicates a higher affinity.

Aprepitant is a non-peptide antagonist that demonstrates very high affinity for the human NK1 receptor. nih.gov In competitive radioligand binding assays, aprepitant has been shown to displace the natural ligand, Substance P (SP), with an IC₅₀ value of approximately 0.1 to 0.12 nM. nih.govresearchgate.net This high affinity is a critical attribute for a potent antagonist. For a conceptual analog like 4-Defluoro-4-(p-fluorophenyl)aprepitant, the goal of chemical modification would be to maintain or even enhance this high-affinity binding to the NK1 receptor.

Equally important is selectivity, which is the degree to which a ligand binds to its target receptor over other receptors. High selectivity is crucial for minimizing off-target effects. Aprepitant is highly selective for the NK1 receptor. nih.gov Its binding affinity for the related neurokinin receptor subtypes, NK2 and NK3, is thousands of times lower. nih.govnih.gov Furthermore, it shows little to no affinity for other receptors targeted by existing antiemetic therapies, such as serotonin (B10506) (5-HT₃), dopamine, and corticosteroid receptors. researchgate.netdrugbank.comresearchgate.net Any therapeutically viable analog of aprepitant would need to exhibit a similar high-selectivity profile.

CompoundReceptorBinding Affinity (IC₅₀)Selectivity vs. NK1
Aprepitant Human NK10.1 nM-
Human NK3300 nM3000-fold lower affinity
Human NK24500 nM45000-fold lower affinity
Data sourced from radio-ligand binding assays. nih.gov

Detailed Mechanism of Action at the Neurokinin-1 Receptor (Based on Aprepitant and its Class)

Aprepitant and its class of drugs act as selective antagonists at the NK1 receptor. drugbank.compatsnap.com The primary mechanism involves competitively binding to NK1 receptors, thereby physically blocking the natural ligand, Substance P (SP), from accessing its binding site. patsnap.comjnccn.org SP is a neuropeptide that plays a key role in numerous physiological processes, including the vomiting reflex, pain, and neurogenic inflammation. researchgate.netpatsnap.com

NK1 receptors are G protein-coupled receptors (GPCRs) located in the central and peripheral nervous systems, including in brain regions associated with the emetic reflex. nih.govyoutube.com When SP binds to the NK1 receptor, it triggers a conformational change in the receptor, initiating a downstream signaling cascade. By occupying the receptor binding pocket, aprepitant prevents this SP-induced activation and the subsequent signal transduction. jnccn.org

Crystal structure analysis reveals that the interaction is highly specific. The bis-trifluoromethyl-phenyl group of aprepitant inserts into a hydrophobic subpocket within the receptor, acting as an anchor. nih.gov This binding stabilizes the receptor in an inactive state and prevents the conformational changes necessary for activation, effectively inhibiting both acute and delayed phases of emesis induced by stimuli like chemotherapy. drugbank.com

Receptor-Ligand Kinetics and Dissociation Profiles for Aprepitant Analogs (Conceptual)

Beyond simple binding affinity, the kinetics of the ligand-receptor interaction—specifically the association (on-rate) and dissociation (off-rate) constants—are critical determinants of a drug's pharmacological profile. For aprepitant and its analogs, these kinetics contribute significantly to their duration of action and the nature of their antagonism.

Aprepitant is described as behaving like a pseudo-irreversible or insurmountable antagonist. mdpi.commdpi.com This behavior is attributed to its very slow dissociation kinetics from the NK1 receptor. mdpi.com While the binding is not covalent (and therefore not truly irreversible), the ligand dissociates from the receptor so slowly that the blockade is long-lasting, extending beyond the time the drug is present in high concentrations in the plasma. mdpi.commdpi.com This prolonged receptor occupancy is a desirable trait for drugs requiring a sustained effect.

In addition to slow dissociation, aprepitant is thought to induce conformational changes in the NK1 receptor that interfere with the subsequent binding of Substance P. mdpi.com For the development of novel analogs, achieving a pharmacological profile with a fast on-rate and a slow off-rate is often a key objective, as it can translate to a more durable and potent functional antagonism in vivo.

Functional Antagonism Assays in Recombinant Cell Lines Expressing the Neurokinin-1 Receptor (Conceptual for Analogs)

To assess whether a ligand that binds to a receptor also affects its function, in vitro functional assays are essential. For aprepitant analogs, these assays would typically be performed using recombinant cell lines (e.g., CHO or HEK293 cells) that have been genetically engineered to express high levels of the human NK1 receptor.

These assays measure the ability of the antagonist to inhibit the functional response elicited by an agonist, such as Substance P. Since the NK1 receptor is a Gq-coupled GPCR, its activation by SP leads to an increase in intracellular calcium concentration ([Ca²⁺]i). A common functional assay, therefore, is a calcium flux assay, where cells are loaded with a calcium-sensitive fluorescent dye. When the agonist (SP) is added, a fluorescent signal is generated.

To test an antagonist like an aprepitant analog, the cells would be pre-incubated with varying concentrations of the compound before the addition of SP. The degree to which the analog inhibits the SP-induced calcium signal is a measure of its functional antagonism. The results are used to generate a dose-response curve and calculate an IC₅₀ value, which in this context represents the concentration of the antagonist required to inhibit 50% of the maximal agonist response. Such assays are critical for confirming that high binding affinity translates into potent functional blockade of the receptor.

Structure-Activity Relationship (SAR) Analysis of Aprepitant and its Chemically Modified Derivatives, including the Role of Fluorine

The development of aprepitant involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The aprepitant molecule has several key structural features that are crucial for its high-affinity binding to the NK1 receptor. nih.govmdpi.com

The core structure evolved from earlier non-peptide antagonists. The introduction of a morpholine (B109124) nucleus was found to enhance receptor-binding affinity. mdpi.com Further modifications, such as the inclusion of a 3-oxo-1,2,4-triazol-5-yl moiety, were made to reduce the basicity of a nitrogen atom, a change intended to improve oral bioavailability. wikipedia.org

The fluorinated moieties on aprepitant are critical to its activity. The molecule contains two key fluorinated groups: a 4-fluorophenyl group and a 3,5-bis(trifluoromethyl)phenyl group.

Role of Fluorine: In medicinal chemistry, the substitution of hydrogen with fluorine can significantly alter a molecule's properties. Fluorine is highly electronegative and can act as a hydrogen bond acceptor. nih.gov Its introduction can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability. nih.govnih.gov The fluorination of the phenyl ring in aprepitant's precursors was specifically performed to prevent metabolic deactivation. mdpi.com

3,5-bis(trifluoromethyl)phenyl Group: This group is essential for high-affinity binding. X-ray crystallography has shown that it inserts deep into a hydrophobic pocket of the NK1 receptor, formed by helices III, V, and VI. nih.gov The two trifluoromethyl groups make critical contacts that "pinch" a key tryptophan residue (W261⁶.⁴⁸), which is believed to prevent the "toggle switch" movement required for receptor activation. nih.gov

Any chemical modification, such as the conceptual change implied by "4-Defluoro-4-(p-fluorophenyl)aprepitant," would be evaluated based on how it affects these critical interactions. Removing or altering these fluorine atoms would be expected to have a substantial impact on the compound's binding affinity and functional activity.

Comparative Molecular Interactions with Related Neurokinin Receptor Subtypes (NK2, NK3)

The clinical utility of an NK1 receptor antagonist is highly dependent on its selectivity over the other tachykinin receptors, NK2 and NK3. Aprepitant exhibits remarkable selectivity for the NK1 receptor. As shown in the table in section 3.1, its affinity for NK1 is approximately 3000-fold higher than for NK3 and 45,000-fold higher than for NK2. nih.govnih.gov

Computational Chemistry and in Silico Modeling Studies of Aprepitant Analogs

Ligand-Based and Structure-Based Drug Design Methodologies Applied to NK-1 Receptor Antagonists

The development of neurokinin-1 (NK-1) receptor antagonists has been a journey from peptide-based compounds to highly selective, non-peptide molecules like aprepitant (B1667566). nih.gov Initial efforts with peptide antagonists derived from the natural ligand, Substance P (SP), were hampered by poor bioavailability and lack of selectivity. nih.govwikipedia.org The discovery of the first non-peptide antagonists, such as CP-96,345, in the early 1990s marked a significant turning point, shifting the focus to small-molecule drug design. wikipedia.orgnih.gov

Both ligand-based and structure-based drug design methodologies have been instrumental in this evolution. Structure-activity relationship (SAR) studies have been a cornerstone of the development process. For instance, research by Merck on compounds like CP-99,994 led to the creation of L-733,060, which featured a 3,5-bistrifluoromethyl benzylether piperidine (B6355638) group. wikipedia.org Further modifications, aimed at improving oral bioavailability by reducing the basicity of the piperidine nitrogen, resulted in the introduction of a 3-oxo-1,2,4-triazol-5-yl moiety, a key feature of aprepitant. wikipedia.org The molecular structure of aprepitant consists of a morpholine (B109124) core with three critical "arms": a p-fluorophenyl group, a 3,5-bis-trifluoromethylphenyl group at an ether linker, and a triazolinone moiety at a methylene (B1212753) linker. nih.gov Extensive SAR studies have confirmed that the distance and relative positioning of the two aromatic rings are crucial for high-affinity binding to the NK-1 receptor. nih.gov

Pharmacophore modeling, a ligand-based approach, has also been employed to understand the key chemical features required for NK-1 antagonism. These models identify essential elements like hydrophobic groups, hydrogen bond acceptors, and donors that are necessary for ligand binding. nih.govresearchgate.net For example, one pharmacophore model for NK-1 antagonists describes seven elements: three hydrophobic groups (two of which are aromatic), three hydrogen bond acceptors, and one hydrogen bond donor. researchgate.net Such models are invaluable for designing new analogs and for virtual screening campaigns. nih.gov The availability of the crystal structure of the human NK-1 receptor (e.g., PDB ID: 6HLO) has greatly facilitated structure-based drug design, allowing for detailed molecular docking and dynamics simulations to refine and rationalize ligand binding. nih.gov

Molecular Docking Simulations with Neurokinin-1 Receptor Protein Structures for Aprepitant-like Compounds

Molecular docking simulations are a powerful tool for predicting the binding conformation and affinity of ligands to their target receptors. For aprepitant and its analogs, docking studies using the crystal structure of the human NK-1 receptor have provided critical insights into their binding mode. nih.gov These simulations place the ligand within the receptor's binding pocket and score the interaction based on factors like hydrophobic contacts and hydrogen bonding. nih.gov

Studies have shown that aprepitant fits into a hydrophobic pocket within the NK-1 receptor, forming several key interactions. nih.gov Docking simulations of aprepitant revealed a docking score of -15.5 kcal/mol and identified specific hydrogen bonds with residues Gln165, Trp184, and Glu193, as well as a pi-pi stacking interaction with His197. nih.gov These interactions are considered essential for the antagonistic activity. nih.gov Crystal structures confirm that aprepitant's binding involves approximately 15 residues in total. nih.gov The high selectivity of aprepitant for the NK-1 receptor over NK-2 and NK-3 receptors is attributed to interactions with non-conserved residues within the binding pocket, such as F264(6.51), E193(5.35), and I204(5.46). nih.gov

Docking studies have also been used prospectively to guide the design of new aprepitant analogs. In one study, carbohydrate-based analogs of aprepitant were designed and synthesized, with docking simulations supporting the rationale for the new derivatives. frontiersin.org Similarly, docking was used to model the binding of aprepitant conjugates, where linkers and chelating moieties were attached to the triazolinone ring, providing insight into how these modifications affect receptor affinity. nih.gov

Table 1: Key Amino Acid Residues in the NK-1 Receptor Interacting with Aprepitant Analogs Identified by Molecular Docking and Crystallography
Interacting ResidueInteraction TypeReference
Gln165Hydrogen Bond nih.gov
Trp184Hydrogen Bond nih.gov
Glu193Hydrogen Bond / Non-conserved nih.govnih.gov
His197Pi-Pi Stacking nih.gov
F264 (6.51)Key for Selectivity / Non-conserved nih.gov
I204 (5.46)Hydrophobic / Non-conserved nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes of both the ligand and the receptor over time. MD simulations have been applied to the NK-1 receptor system to understand the stability of ligand-receptor complexes and to refine binding modes. nih.govacs.org

In one study, 100-nanosecond MD simulations were performed on docked ligands, including aprepitant, to assess the stability of their interactions. nih.gov The analysis of root mean square deviation (RMSD) confirmed the stability of the protein-ligand complexes. nih.gov Furthermore, these simulations elucidated the detailed interactions, such as pi-pi stacking, pi-cation interactions, hydrogen bonds, and water bridges, that contribute to binding. nih.gov Binding free energy calculations, using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), can also be derived from MD trajectories to provide a more quantitative estimate of binding affinity. nih.gov

Combining experimental techniques like NMR spectroscopy with computational methods has provided even deeper insights. Such studies on aprepitant bound to NK-1R revealed that the ligand is not static but occupies multiple substates within the binding site, exchanging between them on a millisecond timescale. nih.gov This dynamic behavior highlights the complexity of ligand-receptor recognition and the importance of considering receptor flexibility, a phenomenon that MD simulations are well-suited to explore. nih.govacs.org MD simulations have also been used to study how the binding of antagonists like aprepitant induces conformational changes in the receptor that lead to a long-lasting inhibition of its activation. mdpi.comacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aprepitant Derivatives and the Impact of Chemical Modifications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For aprepitant derivatives and other NK-1 antagonists, QSAR studies help to understand the impact of specific chemical modifications on receptor affinity and to predict the activity of novel compounds.

Various QSAR studies have been performed on series of NK-1 receptor antagonists. ijsrset.com These models typically use physicochemical descriptors (like hydrophobicity, polarity, and molar refractivity) and topological indices to build a mathematical equation that relates these properties to biological activity (e.g., IC50 values). ijsrset.com For example, one QSAR study on NK-1 antagonists suggested that denser, bulkier, and more polar substituents with more vertices positively influence activity, while hydrophobicity (LogP) has a negative influence. ijsrset.com

More advanced techniques like 4D-QSAR have also been applied. acs.org This method allows for the representation of ligands in multiple conformations, orientations, and protonation states, simulating induced-fit effects at the receptor. A 4D-QSAR study on a set of NK-1 antagonists yielded a highly predictive model (cross-validated r² = 0.887), demonstrating its ability to handle the conformational flexibility inherent in these molecules. acs.org

The data from SAR studies provide the foundation for QSAR models. For instance, modifying the linker attached to the aprepitant scaffold has a significant impact on binding affinity, as shown by the varying IC50 values of different conjugates. nih.gov This type of data is crucial for developing robust QSAR models that can guide the rational design of more potent derivatives.

Table 2: Impact of Linker Modification on Binding Affinity (IC50) of Aprepitant-DOTA Conjugates for the Rat NK-1 Receptor
CompoundLinker TypeIC50 (µM)Reference
Aprepitant (Parent)N/A0.1284 nih.gov
Conjugate 5AEthylamine6.2 nih.gov
Conjugate 5BPropylamine0.69 nih.gov
Conjugate 5CButylamine1.8 nih.gov
Conjugate 5DAcylhydrazine~2.5 nih.gov
Conjugate 5EN-aminoethylacetamide~2.5 nih.gov

Prediction of Molecular Properties and Interactions via Quantum Chemical Calculations (Conceptual for the Compound Class)

Quantum chemical calculations offer a higher level of theory compared to the classical mechanics used in most docking and MD simulations. These methods solve approximations of the Schrödinger equation to describe the electronic structure of molecules, providing highly accurate predictions of various molecular properties. nih.govnih.gov While specific quantum chemical studies on 4-Defluoro-4-(p-fluorophenyl)aprepitant are not prevalent in the literature, the conceptual application of these methods to the aprepitant class of compounds is clear.

Methods like Density Functional Theory (DFT) can be used to calculate a range of properties crucial for ligand-receptor interactions. nih.gov These include:

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is fundamental for understanding electrostatic interactions, such as hydrogen bonding, with the receptor.

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for determining a molecule's reactivity and its ability to participate in charge-transfer interactions.

Conformational Energies: Quantum calculations can provide very accurate relative energies between different conformers of a flexible molecule like aprepitant, helping to identify the most stable, low-energy shapes that are likely to be relevant for binding. nih.gov

Reaction Energetics: These methods can be used to model reaction pathways and calculate activation energies, which is valuable for understanding the metabolic stability of drug candidates. acs.org

By providing a detailed and accurate picture of a molecule's electronic properties, quantum chemical calculations can complement classical modeling methods, offering deeper insights into the specific interactions that drive binding affinity and selectivity for aprepitant-like compounds. nih.gov

Virtual Screening and Library Design Strategies Based on the Aprepitant Scaffold

The aprepitant structure serves as a valuable "scaffold" or core chemical framework for the discovery of new NK-1 receptor antagonists. Virtual screening and library design are key computational strategies that leverage this scaffold to identify novel, potent, and potentially patentable compounds. nih.govdntb.gov.ua

Virtual Screening involves the computational screening of large compound libraries against a target. This can be done using either ligand-based or structure-based methods. nih.gov A ligand-based screen might search a database for molecules that are similar to aprepitant in terms of 2D fingerprints or 3D shape. nih.gov A structure-based virtual screen would involve docking millions of compounds into the NK-1 receptor's binding site to identify those with the best predicted binding scores. nih.gov This approach has been successfully used to screen libraries of FDA-approved drugs to identify new potential NK-1R antagonists. nih.gov

Library Design focuses on creating smaller, more focused collections of compounds that are more likely to be active against a specific target. dntb.gov.ua Starting with the aprepitant scaffold, new libraries can be designed by systematically modifying its constituent parts. For example, a "scaffold-focused" virtual screen can be performed where libraries are first filtered based on their core structure before full-molecule similarity searching or docking is performed. nih.gov This enhances the potential for "scaffold hopping"—finding new core structures that maintain the key interactions of the original ligand. nih.govresearchgate.net

Strategies for library design include:

Combinatorial Enumeration: Creating a virtual library by combining different building blocks (R-groups) at various points on the aprepitant scaffold. nih.gov

Fragment-Based Design: Using smaller molecular fragments that are known to bind to the target and then growing or linking them to build novel molecules based on the aprepitant framework. elsevierpure.comyoutube.com

Target-Focused Libraries: Designing libraries with a bias towards physicochemical properties known to be favorable for a specific target class, such as G-protein coupled receptors (GPCRs). dntb.gov.ua

These in silico strategies significantly accelerate the early stages of drug discovery by prioritizing the synthesis and testing of compounds with the highest probability of success, making the search for improved aprepitant analogs more efficient and cost-effective. nih.gov

In Vitro Biotransformation and Metabolic Stability Investigations

Characterization of Metabolic Pathways in Liver Microsomes and Hepatocytes (In Vitro) for Aprepitant (B1667566) and Analogs

Aprepitant undergoes extensive hepatic metabolism, a process that has been characterized using in vitro systems such as liver microsomes and hepatocytes. nih.govnih.gov The primary metabolic pathways identified for aprepitant involve oxidation of the morpholine (B109124) ring and its side chains. researchgate.net Key reactions include N-dealkylation, O-dealkylation, and subsequent oxidation. nih.govclinpgx.org Glucuronidation has also been identified as an important phase II metabolic pathway for aprepitant in preclinical species and is catalyzed by UGT1A4, UGT1A3, and UGT1A8 in humans. nih.govresearchgate.net

In studies with human liver microsomes, the metabolism of aprepitant is predominantly mediated by the cytochrome P450 (CYP) enzyme system. drugbank.commedicine.com Specifically, CYP3A4 is the major enzyme responsible for its biotransformation, with minor contributions from CYP1A2 and CYP2C19. drugbank.commedicine.com Research using recombinant P450s has shown that CYP3A4 can catalyze both N- and O-dealkylation reactions, whereas CYP1A2 and CYP2C19 primarily yield O-dealkylation products. clinpgx.org

For 4-Defluoro-4-(p-fluorophenyl)aprepitant, it is highly probable that it follows similar metabolic pathways to aprepitant due to its structural similarity. The core morpholine ring and the triazolone moiety, which are sites of metabolism in aprepitant, remain unchanged. Therefore, N-dealkylation and oxidation of the morpholine ring are expected to be significant metabolic routes for this analog as well. The introduction of a fluorine atom to create a p-fluorophenyl group may introduce a new site for metabolism, potentially leading to hydroxylated metabolites on that aromatic ring. The substitution of fluorine can sometimes block metabolism at a particular site, potentially altering the primary sites of metabolic attack compared to the parent compound. annualreviews.org

Identification and Structural Elucidation of Metabolites via High-Resolution Mass Spectrometry (In Vitro)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been instrumental in identifying and quantifying aprepitant and its metabolites in various biological matrices. nih.govresearchgate.net In human plasma, at least seven weakly active metabolites of aprepitant have been identified. researchgate.netdrugbank.com The major metabolites result from the oxidative processes mentioned previously, including products of N- and O-dealkylation. nih.gov In studies on rats and dogs, metabolites resulting from the opening of the morpholine ring have also been detected. nih.gov Furthermore, two polar carboxylic acids, 4-fluoro-alpha-hydroxybenzeneacetic acid and 4-fluoro-alpha-oxobenzeneacetic acid, were found as major urinary metabolites in these animal models, indicating cleavage of the ether linkage. nih.gov

Given the conserved core structure, it is anticipated that high-resolution mass spectrometry would identify a similar profile of metabolites for 4-Defluoro-4-(p-fluorophenyl)aprepitant, including N-dealkylated and O-dealkylated products. However, the altered fluorination pattern would result in metabolites with different mass-to-charge ratios. The presence of the p-fluorophenyl group may lead to the formation of hydroxylated-p-fluorophenyl metabolites. The table below summarizes the known major in vitro metabolites of aprepitant.

Table 1: Known In Vitro Metabolites of Aprepitant

Metabolite Type Description
N-dealkylated metabolite Resulting from the removal of the triazolone-methyl group.
O-dealkylated metabolites Resulting from the cleavage of the ether linkage.
Morpholine ring oxidation products Hydroxylated metabolites on the morpholine ring.

This table is based on the metabolic profile of aprepitant.

Enzyme Kinetics of Cytochrome P450 Isoforms (e.g., CYP3A4, CYP1A2, CYP2C19) Involved in In Vitro Metabolism

Aprepitant is not only a substrate but also a dose-dependent inhibitor and an inducer of CYP3A4. drugs.comnjmonline.nl It acts as a moderate inhibitor of CYP3A4. clinpgx.orgnih.gov In vitro studies with human liver microsomes have determined the inhibitory constants (Ki) and IC50 values of aprepitant for various CYP isoforms. clinpgx.org Aprepitant shows moderate inhibition of CYP3A4, with Ki values of approximately 10 µM for midazolam 1'- and 4-hydroxylation. clinpgx.org It is a very weak inhibitor of CYP2C9 and CYP2C19, with Ki values of 108 µM and 66 µM, respectively. clinpgx.org No significant inhibition of CYP1A2, CYP2B6, CYP2C8, CYP2D6, and CYP2E1 has been observed. clinpgx.org Aprepitant also demonstrates induction of CYP2C9. drugs.comnih.gov

Due to its structural similarity to aprepitant, 4-Defluoro-4-(p-fluorophenyl)aprepitant is likely to exhibit a similar profile of interaction with CYP450 enzymes. It is expected to be a substrate and a moderate inhibitor of CYP3A4. The specific kinetic parameters (Ki, IC50) may differ due to the altered electronic and steric properties resulting from the change in the fluorination pattern. Such alterations can influence the binding affinity of the compound to the active site of the enzymes.

Table 2: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Aprepitant

CYP Isoform Substrate Inhibition Potency Ki (µM) IC50 (µM)
CYP3A4 Midazolam (1'- and 4-hydroxylation) Moderate ~10 -
CYP2C9 Warfarin (7-hydroxylation) Very Weak 108 -
CYP2C19 S-mephenytoin (4'-hydroxylation) Very Weak 66 -
CYP1A2 - No significant inhibition - >70
CYP2B6 - No significant inhibition - >70
CYP2C8 - No significant inhibition - >70
CYP2D6 - No significant inhibition - >70
CYP2E1 - No significant inhibition - >70

Data derived from studies on aprepitant. clinpgx.org

P-glycoprotein and Other Transporter Interactions in Cellular Systems (In Vitro)

P-glycoprotein (P-gp), an efflux transporter, plays a role in the disposition of many drugs. tg.org.au While aprepitant is a substrate for P-gp, it is considered unlikely to have clinically significant interactions with other drugs that are P-gp substrates. drugs.com A clinical drug interaction study showed a lack of interaction between aprepitant and digoxin, a classic P-gp substrate. drugs.com

Given that the core structure of 4-Defluoro-4-(p-fluorophenyl)aprepitant is largely identical to that of aprepitant, it is plausible that this analog would also be a substrate for P-glycoprotein. The extent of this interaction would need to be confirmed through specific in vitro transporter assays using cellular systems, such as Caco-2 cells.

Chemical Stability and Degradation Pathways Under Various In Vitro Conditions

The chemical stability of a compound is a critical factor for its development. Studies on extemporaneously prepared oral liquid formulations of aprepitant have shown good physical and chemical stability. nih.gov An aprepitant oral suspension was found to be stable for at least 90 days when refrigerated. nih.gov When stored at room temperature (23°C), a 10% loss of aprepitant was observed within 66 to 85 days. nih.gov Aprepitant is a crystalline solid that is poorly soluble in water. nih.gov Solid dispersion technologies have been explored to enhance its dissolution rate and have shown good stability. acs.orgmdpi.com

The chemical stability of 4-Defluoro-4-(p-fluorophenyl)aprepitant is expected to be similar to that of aprepitant under standard in vitro conditions, as the core structure responsible for its general stability is maintained. The alteration in the fluorination pattern could subtly influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn could have a minor effect on its degradation profile under specific stress conditions (e.g., extreme pH or oxidative stress). The introduction of fluorine can sometimes enhance metabolic stability. nih.govnih.gov However, detailed stability studies would be required to fully characterize the degradation pathways of 4-Defluoro-4-(p-fluorophenyl)aprepitant.

Advanced Analytical Methodologies for Research and Characterization of 4 Defluoro 4 P Fluorophenyl Aprepitant

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and establishing impurity profiles of active pharmaceutical ingredients (APIs) and their related substances. For 4-Defluoro-4-(p-fluorophenyl)aprepitant, which is an impurity of aprepitant (B1667566), methods are developed to ensure robust separation from the main compound and other related impurities. nih.govsynzeal.com

Reverse-phase HPLC (RP-HPLC) is the most common approach. Method development focuses on optimizing stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve high resolution and sensitivity. A typical method involves a C18 or C8 column, with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile. researchgate.netgoogle.com The use of gradient elution is often necessary to resolve closely related impurities within a reasonable timeframe. Validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines, establishing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). researchgate.net For instance, a validated UPLC method for aprepitant and its impurities reported a limit of detection that ensures even trace amounts of impurities are reliably identified.

The table below summarizes typical HPLC conditions used for the analysis of aprepitant and its impurities, which are applicable to 4-Defluoro-4-(p-fluorophenyl)aprepitant.

ParameterCondition 1Condition 2Condition 3
Column Xterra RP-18, 250 mm x 4.6 mm, 5 µm researchgate.netWondaSil C18 Superb, 250mm x 4.6 mm, 5 µm google.comHSS C18, 100 x 2.1mm, 1.8µ (UPLC)
Mobile Phase A: Phosphate bufferB: Acetonitrile google.comA: 0.01M Potassium dihydrogen phosphateB: Acetonitrile (50:50 v/v) A: Buffer (Tetra-n-butyl ammonium (B1175870) sulphate in water with H₃PO₄)B: Acetonitrile (50:50 v/v)
Flow Rate 0.5 mL/min (for chiral separation) researchgate.net1.0 mL/min google.com0.5 mL/min
Detection UV at 215 nm google.comUV at 210 nm Mass Spectrometer (MS) researchgate.net
Column Temp. 20-35 °C google.com45°C Ambient

Mass Spectrometry (MS/MS) Techniques for Structural Confirmation and Quantification in Complex Matrices

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the definitive structural confirmation of 4-Defluoro-4-(p-fluorophenyl)aprepitant. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The exact mass of 4-Defluoro-4-(p-fluorophenyl)aprepitant (C₂₉H₂₅F₇N₄O₃) is calculated to be 610.18148781 Da. nih.gov

Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns. By inducing fragmentation of the protonated molecule [M+H]⁺, a unique fingerprint spectrum is produced. This spectrum, which reveals the structure of different parts of the molecule, is compared against the known structure or reference standards for unambiguous identification.

Furthermore, LC-MS/MS is the gold standard for quantifying low levels of aprepitant and its analogs in complex biological matrices, such as plasma. nih.gov These bioanalytical methods are characterized by high selectivity and sensitivity, achieved through Multiple Reaction Monitoring (MRM). In MRM, specific precursor-to-product ion transitions are monitored for the analyte and a suitable internal standard (often a stable isotope-labeled version of the analyte). This allows for accurate quantification even in the presence of interfering substances from the matrix. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a complete and detailed structural elucidation of organic molecules like 4-Defluoro-4-(p-fluorophenyl)aprepitant. ¹H and ¹³C NMR spectra reveal the connectivity of atoms within the molecule, while advanced 2D NMR techniques (such as COSY, HSQC, and HMBC) establish correlations between different nuclei to piece together the entire molecular framework.

Given the presence of seven fluorine atoms in the molecule, ¹⁹F NMR is an exceptionally valuable tool. nih.gov ¹⁹F NMR offers high sensitivity and a wide chemical shift range, making it unlikely for signals to overlap. nih.govdiva-portal.org Studies on aprepitant have shown that ¹⁹F NMR can be used to probe the local environment of the fluorine-containing groups, such as the bis(trifluoromethyl)phenyl and the fluorophenyl moieties. nih.govnih.gov The chemical shifts of the fluorine atoms are highly sensitive to the molecule's conformation and its interactions within a biological system, such as a receptor binding pocket. nih.gov

Aprepitant has three stereogenic centers, leading to eight possible stereoisomers. researchgate.net NMR, particularly using chiral shift reagents or through the analysis of nuclear Overhauser effects (NOE), plays a critical role in determining the relative and absolute stereochemistry of the molecule, which is crucial for its biological activity.

Spectroscopic Techniques (UV-Vis, IR) for Physico-chemical Characterization in Research

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques used for the routine physico-chemical characterization of pharmaceutical compounds.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. The UV spectrum of aprepitant in methanol (B129727) shows a primary absorption maximum around 210 nm, which is characteristic of the chromophores present in the molecule. This property is frequently used for quantitative analysis in HPLC detection. While not providing extensive structural detail, UV-Vis spectroscopy is a simple and robust method for quantitative measurements and for confirming the presence of the key chromophoric systems.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in 4-Defluoro-4-(p-fluorophenyl)aprepitant. The IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific bond vibrations. For aprepitant and its analogs, key characteristic peaks include:

C=O stretch: ~1703 cm⁻¹ (from the triazolone ring) nih.gov

C=C stretch: ~1510 cm⁻¹ (from the aromatic rings) nih.gov

C-F stretch: ~1288 cm⁻¹ (from the trifluoromethyl groups) nih.govscispace.com

Attenuated Total Reflectance (ATR)-FTIR has been shown to be a rapid and powerful technique for identifying and even quantifying different polymorphic forms of aprepitant, demonstrating its utility in solid-state characterization. scispace.comnih.gov

Spectroscopic TechniqueApplicationTypical Findings for Aprepitant AnalogsReference
UV-Vis Spectroscopy Quantitative analysis, chromophore identificationλmax ~210 nm in methanol
Infrared (IR) Spectroscopy Functional group identification, molecular fingerprintingC=O stretch (~1703 cm⁻¹), C-F stretch (~1288 cm⁻¹) nih.gov

Development and Validation of Bioanalytical Methods for In Vitro Studies of Aprepitant Analogs

The investigation of aprepitant analogs like 4-Defluoro-4-(p-fluorophenyl)aprepitant in biological systems, such as in vitro metabolism or receptor binding assays, necessitates the development and validation of sensitive and specific bioanalytical methods. The goal is to accurately measure the concentration of the analyte in a biological matrix (e.g., plasma, cell lysates, or microsomal preparations).

LC-MS/MS is the predominant technology for these applications due to its superior sensitivity and selectivity. nih.gov The development process involves:

Method Optimization: Selecting an appropriate internal standard (IS), optimizing sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), and refining chromatographic and mass spectrometric conditions. nih.gov

Method Validation: A rigorous validation process is conducted to demonstrate the method's reliability. This includes assessing specificity, linearity, range, accuracy, precision (intra-day and inter-day), recovery, and stability of the analyte under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.govnih.gov

These validated methods are crucial for establishing structure-activity relationships and understanding the pharmacokinetic properties of new aprepitant analogs during early-stage research. nih.gov

Quality Control and Reference Standard Characterization for Research Materials

The quality and purity of research materials are paramount for obtaining reliable and reproducible scientific data. For 4-Defluoro-4-(p-fluorophenyl)aprepitant, which may be synthesized as an analytical standard or encountered as a process impurity, rigorous quality control (QC) is essential.

Reference Standard Characterization: A primary reference standard for 4-Defluoro-4-(p-fluorophenyl)aprepitant must be thoroughly characterized to confirm its identity and establish its purity. This involves a comprehensive application of the analytical techniques described previously:

Identity Confirmation: Confirmed using MS for molecular weight, NMR for detailed structure, and IR for a characteristic fingerprint. nih.govnih.govscispace.com

Purity Assessment: HPLC is used to determine purity and identify any other related substances. researchgate.netgoogle.com Quantitative NMR (qNMR) can also be used for an absolute purity assessment against a certified standard. diva-portal.org

Physico-chemical Properties: Techniques like DSC (Differential Scanning Calorimetry) may be used to determine melting point and identify polymorphic forms. nih.gov

Pharmacopoeias like the USP and BP provide well-characterized reference standards for aprepitant and its specified impurities, which serve as the benchmark for quality control testing. sigmaaldrich.comsigmaaldrich.com The use of stable isotope-labeled standards, such as [¹³C₆]-Aprepitant, is also common, particularly as internal standards in quantitative mass spectrometry-based assays. schd-shimadzu.com

Future Research Directions and Applications in Chemical Biology

Potential as a Pharmacological Tool or Chemical Probe for Neurokinin-1 Receptor Research

Aprepitant (B1667566) is a highly selective and potent antagonist of the human neurokinin-1 (NK1) receptor, making it an excellent chemical probe for studying this receptor's function. chemicalprobes.orgnih.gov Chemical probes are essential for validating biological targets and dissecting cellular pathways. The utility of aprepitant as a probe stems from its high binding affinity and selectivity against other neurokinin receptors, such as NK2 and NK3. chemicalprobes.org

Future research would involve the detailed characterization of 4-Defluoro-4-(p-fluorophenyl)aprepitant to determine if it retains or exceeds these desirable properties. Its potential as a pharmacological tool hinges on its own binding affinity and selectivity profile. By comparing its activity to that of aprepitant, researchers can gain insights into the specific molecular interactions between the ligand and the NK1 receptor. Such studies are crucial for mapping the receptor's binding pocket and understanding the structural requirements for antagonism.

Table 1: In Vitro Activity of Aprepitant at Neurokinin Receptors

Receptor Species Assay Type Potency (IC₅₀)
NK1 Human Substance P displacement 0.1 nM
NK1 Ferret Substance P displacement 0.7 nM
NK1 Rat Substance P displacement 4.0 nM
NK2 Human Substance P displacement 4500 nM
NK3 Human Substance P displacement 300 nM

Data sourced from The Chemical Probes Portal. chemicalprobes.org

Exploration of Off-Target Interactions and Polypharmacology (In Vitro) for Related Compounds

While aprepitant is selective for the NK1 receptor, it is known to interact with metabolic enzymes, primarily the cytochrome P450 (CYP) family. It is extensively metabolized by CYP3A4, with minor contributions from CYP1A2 and CYP2C19. drugbank.comnih.govnih.gov Furthermore, aprepitant acts as a moderate inhibitor of CYP3A4 and an inducer of CYP2C9, leading to a significant potential for drug-drug interactions. nih.govnjmonline.nlnjmonline.nl

The structural modification in 4-Defluoro-4-(p-fluorophenyl)aprepitant—the substitution of a fluorine atom with a p-fluorophenyl group—could alter these off-target interactions. A critical area of future research is to conduct in vitro assays to profile the inhibitory and inductive effects of this analog on a panel of CYP enzymes. Understanding its polypharmacology is essential, as a modified off-target profile could lead to an improved safety profile with fewer drug interactions compared to the parent compound.

Table 2: Metabolic and Interactive Profile of Aprepitant

Enzyme Role/Interaction Implication
CYP3A4 Primary metabolizing enzyme drugbank.comnih.govnih.gov Determines elimination rate
Moderate inhibitor njmonline.nlnjmonline.nl Potential to increase levels of other CYP3A4 substrates (e.g., some chemotherapies, opioids) nih.govnjmonline.nl
CYP1A2 Minor metabolizing enzyme drugbank.comnih.gov Minor metabolic pathway
CYP2C19 Minor metabolizing enzyme drugbank.comnih.gov Minor metabolic pathway

| CYP2C9 | Inducer nih.govnjmonline.nl | Potential to decrease levels of CYP2C9 substrates (e.g., warfarin) nih.gov |

Design of Next-Generation Aprepitant Analogs Based on Insights from Modified Structures

The development of aprepitant itself was the result of extensive structure-activity relationship (SAR) studies aimed at improving the properties of earlier lead compounds. wikipedia.org Modern drug design relies on detailed structural information. Crystal structures of aprepitant bound to the NK1 receptor have revealed key interactions, such as an edge-to-π interaction with residue F264, which is critical for its high selectivity. nih.gov

Studying how the modifications in 4-Defluoro-4-(p-fluorophenyl)aprepitant affect its binding affinity, selectivity, and functional activity provides invaluable data for SAR. This knowledge can be directly applied to the rational design of new analogs. For instance, if the biphenyl (B1667301) moiety of this analog confers enhanced or novel interactions within the binding pocket, this structural motif could be incorporated into future designs to create agents with higher potency, improved selectivity, or a more desirable pharmacokinetic profile.

Role in Ligand-Based Drug Design Strategies for Related Receptor Systems or Pathways

Ligand-based drug design uses the knowledge of active molecules to develop new ones, often in the absence of a high-resolution receptor structure. The aprepitant scaffold has proven to be a highly effective template for NK1 receptor antagonism. nih.gov

The analysis of analogs like 4-Defluoro-4-(p-fluorophenyl)aprepitant contributes to building more sophisticated pharmacophore models. These models define the essential structural features required for biological activity. By understanding how the addition of a fluorophenyl group impacts activity, computational chemists can refine their models. These refined models can then be used in virtual screening campaigns to identify novel scaffolds for the NK1 receptor or even be adapted for related G protein-coupled receptor (GPCR) targets that may share similar ligand recognition patterns.

Contribution to the Fundamental Understanding of Receptor-Ligand Recognition and Drug Metabolism in the Aprepitant Class

From a metabolic standpoint, aprepitant undergoes extensive metabolism. researchgate.net Identifying and characterizing its metabolites and related impurities, such as 4-Defluoro-4-(p-fluorophenyl)aprepitant, is crucial for building a complete picture of its biotransformation. This knowledge helps in predicting potential metabolic liabilities of new analogs and contributes to the broader understanding of how small structural changes can influence drug metabolism and disposition.

Table 3: Pharmacokinetic Properties of Aprepitant

Parameter Value
Oral Bioavailability ~60-65% drugbank.comresearchgate.net
Peak Plasma Concentration (Tmax) ~4 hours nih.govresearchgate.net
Plasma Protein Binding >95% drugbank.comnih.gov
Volume of Distribution (Vss) ~70 L nih.govnih.gov
Elimination Half-life 9-13 hours youtube.comyoutube.com

| Primary Metabolism | Hepatic, via CYP3A4 drugbank.comnih.gov |

Synthesis of Radiolabeled Analogs for Preclinical Imaging or Receptor Occupancy Studies

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative assessment of drug-target engagement in the brain. Studies using PET have demonstrated that aprepitant crosses the blood-brain barrier and achieves high levels of NK1 receptor occupancy. nih.govresearchgate.net These studies often employ radiolabeled versions of NK1 receptor ligands, such as [18F]FE-SPA-RQ, to visualize and quantify the receptors. nih.gov

The presence of fluorine atoms in the aprepitant structure makes it and its analogs prime candidates for radiolabeling with fluorine-18 (B77423) (¹⁸F), a commonly used positron-emitting isotope. A significant future direction would be the synthesis of [¹⁸F]4-Defluoro-4-(p-fluorophenyl)aprepitant. This novel radiotracer could then be used in preclinical PET imaging studies. Its utility would be to measure NK1 receptor density and occupancy, potentially offering different pharmacokinetic or binding properties compared to existing radioligands, which could be advantageous for certain research applications.

Q & A

Q. How to validate the compound’s metabolic pathways when standard hepatocyte models lack relevance?

  • Methodological Answer : Use CRISPR-edited hepatocyte lines expressing human CYP isoforms (e.g., CYP3A4*1G variant). Supplement with LC-MS/MS to quantify phase I/II metabolites. Cross-validate with transgenic mouse models expressing human hepatic enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.